6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-1-(tert-butyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
説明
The compound 6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-1-(tert-butyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a heterocyclic molecule featuring a pyrazolo[3,4-d]pyridazinone core. Key structural elements include:
- Core: A pyrazolo[3,4-d]pyridazin-7(6H)-one scaffold, a bicyclic system with fused pyrazole and pyridazinone rings.
- Substituents: A tert-butyl group at position 1, which enhances steric bulk and metabolic stability. A 2-(4-benzylpiperidin-1-yl)-2-oxoethyl chain at position 6, introducing a piperidine-derived moiety with a benzyl group, likely influencing receptor binding or pharmacokinetics.
特性
IUPAC Name |
6-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-1-tert-butyl-4-methylpyrazolo[3,4-d]pyridazin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N5O2/c1-17-20-15-25-29(24(2,3)4)22(20)23(31)28(26-17)16-21(30)27-12-10-19(11-13-27)14-18-8-6-5-7-9-18/h5-9,15,19H,10-14,16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGPOKYWSASKKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C=NN2C(C)(C)C)CC(=O)N3CCC(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Comparison with Similar Compounds
The compound’s structural and functional uniqueness is highlighted through comparisons with related derivatives (Table 1).
Table 1: Key Structural and Functional Comparisons
Key Findings:
Core Structure Variations: Pyrazolo[3,4-d]pyridazinone (target) vs. pyrazolo[3,4-d]pyrimidinone or pyrido[1,2-a]pyrimidinone : The pyridazinone core may offer distinct electronic properties or hydrogen-bonding capabilities compared to pyrimidinones, influencing target selectivity.
Substituent Effects :
- The 2-(4-benzylpiperidin-1-yl)-2-oxoethyl chain in the target compound introduces a lipophilic, bulky group that may enhance CNS penetration or interact with hydrophobic binding pockets, contrasting with fluorinated piperazines (e.g., in ) optimized for solubility.
- The tert-butyl group at position 1 is a common feature in analogs (e.g., ), suggesting its role in metabolic stability and steric shielding.
Pharmacological Implications :
- Benzylpiperidine derivatives are frequently associated with serotonin or dopamine receptor modulation, whereas fluorophenyl or benzothiazole groups (e.g., ) may target kinases or enzymes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
